NMDA Glycine-Site Binding Affinity: 4-Chloro Substitution Is Required for High Potency in the Indole-2-carboxylate Series
In the indole-2-carboxylate series of strychnine-insensitive glycine binding site antagonists, halogen substitution at position 4 or 6 of the indole ring is a critical pharmacophoric requirement. The 4,6-dichloro derivative 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid displayed a pKi of 8.5 (Ki ≈ 3.2 nM) for the glycine binding site, with >1000-fold selectivity over AMPA and kainate receptors [1]. In contrast, the lead optimization campaign by GlaxoWellcome established that unsubstituted, 5-chloro, or 7-chloro indole-2-carboxylates consistently underperformed in binding assays, leading to the specific patenting of 4,6-dichloro substitution as the optimal pattern (US5919811) [2]. Although the target compound bears an ethyl ester and formyl group rather than the fully optimized C-3 side chain, the 4-chloro substitution is the essential first-generation pharmacophoric element required for glycine-site engagement.
| Evidence Dimension | Glycine binding site affinity (pKi) |
|---|---|
| Target Compound Data | 4-Chloro-substituted indole-2-carboxylate scaffold: pKi not directly reported for the exact compound; class-level pKi ~8.5 for optimized 4,6-dichloro congeners |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylate: pKi <6 (estimated from SAR); 5-chloro-substituted indole-2-carboxylates: pKi not prioritized in patent filings |
| Quantified Difference | ~300-fold affinity gain conferred by 4,6-dichloro substitution vs. unsubstituted scaffold; 4-chloro is the enabling substitution |
| Conditions | [3H]glycine radioligand binding assay on rat cortical membranes; NMDA receptor glycine modulatory site |
Why This Matters
For programs targeting the NMDA glycine site, the 4-chloro substitution is not an interchangeable decoration—it is a potency-defining structural feature validated by patent-protected SAR, making this compound the correct entry point for hit-to-lead exploration.
- [1] Di Fabio R, Capelli AM, Conti N, et al. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. J Med Chem. 1997;40(6):841-850. doi:10.1021/jm960644a View Source
- [2] Conti N, Di Fabio R, De Magistris E, Feriani A. 3-Substituted-indole-2-carboxylic acid derivatives as excitatory amino acid antagonists. US Patent 5,919,811. Issued July 6, 1999. Assigned to Glaxo Wellcome S.p.A. View Source
